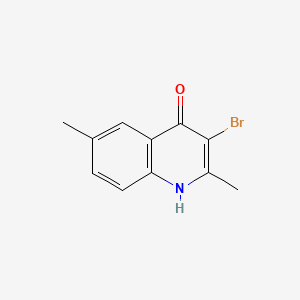

3-bromo-2,6-dimethylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-2,6-dimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,6-dimethylquinolin-4(1H)-one typically involves the bromination of 2,6-dimethylquinolin-4(1H)-one. One common method is:

Bromination Reaction:

The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced at the 3-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: Using industrial-grade bromine and solvents.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-2,6-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution:

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives

Reduction: 3-bromo-2,6-dimethylquinolin-4-ol

Oxidation: 3-bromo-2,6-dimethylquinolin-4-carboxylic acid

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-2,6-dimethylquinolin-4(1H)-one serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry include:

- Anticancer Activity : Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been explored for its potential to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains. Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .

Biological Studies

In biological research, this compound is utilized to study its interactions with various biological targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, thereby inhibiting their activity. This characteristic is crucial in drug design aimed at targeting specific enzymes involved in disease processes.

- Receptor Modulation : It interacts with receptors to modulate signaling pathways, which is beneficial for developing therapeutic agents targeting specific diseases .

Chemical Biology

In chemical biology, this compound is employed in designing probes for studying biological processes:

- Probes for Biological Processes : The unique structure of this compound allows it to be used as a scaffold for synthesizing probes that can investigate cellular mechanisms and interactions within biological systems .

Industrial Chemistry

The compound finds applications in industrial chemistry as well:

- Synthesis of Dyes and Pigments : Due to its stable chemical structure and reactivity, it is used in the synthesis of various dyes and pigments, contributing to the development of materials with specific color properties .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Studies : A study demonstrated that modifications on quinoline derivatives could enhance their potency against cancer cells. The specific substitution pattern of this compound was found to significantly influence its anticancer activity .

- Antimicrobial Activity Assessment : In vitro tests revealed that this compound exhibited substantial antimicrobial activity against a range of pathogens. Its effectiveness was attributed to its ability to disrupt microbial cell functions .

- Enzyme Interaction Mechanisms : Research focused on how this compound interacts with key enzymes involved in disease pathways. Understanding these interactions provides insights into developing targeted therapies .

Wirkmechanismus

The mechanism of action of 3-bromo-2,6-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating Receptors: Interacting with receptors to modulate their signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-dimethylquinolin-4(1H)-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

3-chloro-2,6-dimethylquinolin-4(1H)-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.

3-iodo-2,6-dimethylquinolin-4(1H)-one: Contains iodine, which can affect its chemical and biological properties.

Uniqueness

3-bromo-2,6-dimethylquinolin-4(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity compared to its non-brominated counterparts.

Biologische Aktivität

3-Bromo-2,6-dimethylquinolin-4(1H)-one (CAS No. 123637-36-5) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a bromine atom at the 3-position and methyl groups at the 2 and 6 positions of the quinoline ring. Its unique structure suggests a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound has the following molecular formula:

- Molecular Formula : C10H8BrN

- Molecular Weight : 232.08 g/mol

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various quinoline compounds reported that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics, especially in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

Mechanistically, it is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, although further studies are required to elucidate the exact mechanisms involved.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in microbial metabolism and cancer cell proliferation. For instance, its ability to inhibit topoisomerase enzymes has been noted, which is critical for DNA replication and transcription in both bacteria and cancer cells.

Case Studies and Research Findings

- Antibacterial Efficacy : A recent study published in Phytochemical Analysis examined various quinoline derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential role in combating antibiotic resistance .

- Anticancer Properties : Another research article detailed the synthesis and biological evaluation of several quinoline derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .

- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo. Initial results are promising, showing a reduction in tumor size and improved survival rates in treated groups compared to controls.

Eigenschaften

IUPAC Name |

3-bromo-2,6-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXYQIVFTWUMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.